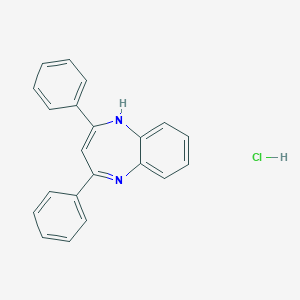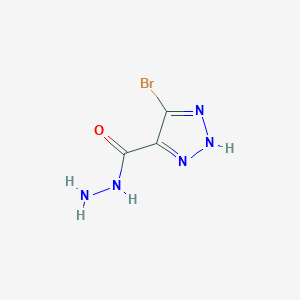
2,4-Diphenyl-1H-1,5-benzodiazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Diphenyl-1H-1,5-benzodiazepine (DPB) is a heterocyclic compound that has been extensively studied due to its potential applications in the field of medicinal chemistry. DPB belongs to the benzodiazepine class of compounds, which are known for their therapeutic effects on anxiety, epilepsy, and insomnia. DPB has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In
Wirkmechanismus
The mechanism of action of 2,4-Diphenyl-1H-1,5-benzodiazepine is not fully understood, but it is believed to act on the gamma-aminobutyric acid (GABA) receptor. GABA is the main inhibitory neurotransmitter in the central nervous system, and drugs that enhance GABAergic neurotransmission are known to have anxiolytic and sedative effects. 2,4-Diphenyl-1H-1,5-benzodiazepine has been shown to enhance GABAergic neurotransmission, which may contribute to its therapeutic effects.
Biochemische Und Physiologische Effekte
2,4-Diphenyl-1H-1,5-benzodiazepine has been shown to have a wide range of biochemical and physiological effects. Studies have demonstrated that 2,4-Diphenyl-1H-1,5-benzodiazepine can inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. 2,4-Diphenyl-1H-1,5-benzodiazepine has also been shown to induce apoptosis in cancer cells, which may contribute to its anti-cancer properties. Furthermore, 2,4-Diphenyl-1H-1,5-benzodiazepine has been shown to inhibit the replication of herpes simplex virus, which may contribute to its anti-viral properties.
Vorteile Und Einschränkungen Für Laborexperimente
2,4-Diphenyl-1H-1,5-benzodiazepine has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 2,4-Diphenyl-1H-1,5-benzodiazepine has also been shown to have a wide range of biological activities, which makes it a versatile compound for studying various biological processes. However, 2,4-Diphenyl-1H-1,5-benzodiazepine also has limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. Furthermore, 2,4-Diphenyl-1H-1,5-benzodiazepine has not been extensively studied in vivo, which limits its potential applications in animal models.
Zukünftige Richtungen
There are several future directions for the study of 2,4-Diphenyl-1H-1,5-benzodiazepine. One area of research could focus on the development of 2,4-Diphenyl-1H-1,5-benzodiazepine derivatives with improved solubility and bioavailability. Another area of research could focus on the in vivo effects of 2,4-Diphenyl-1H-1,5-benzodiazepine, particularly its potential therapeutic effects on anxiety, epilepsy, and insomnia. Furthermore, 2,4-Diphenyl-1H-1,5-benzodiazepine could be studied for its potential applications in the treatment of viral infections, such as herpes simplex virus. Overall, the study of 2,4-Diphenyl-1H-1,5-benzodiazepine has the potential to lead to the development of new therapeutic agents for a wide range of diseases and conditions.
Synthesemethoden
The synthesis of 2,4-Diphenyl-1H-1,5-benzodiazepine involves the condensation of o-phenylenediamine with benzophenone in the presence of phosphorus oxychloride. This reaction yields a yellow crystalline solid, which can be purified by recrystallization. The purity of 2,4-Diphenyl-1H-1,5-benzodiazepine can be confirmed by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Wissenschaftliche Forschungsanwendungen
2,4-Diphenyl-1H-1,5-benzodiazepine has been studied extensively for its potential applications in the field of medicinal chemistry. Several studies have shown that 2,4-Diphenyl-1H-1,5-benzodiazepine has anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. 2,4-Diphenyl-1H-1,5-benzodiazepine has also been shown to have anti-cancer properties, with studies demonstrating its ability to induce apoptosis in cancer cells. Furthermore, 2,4-Diphenyl-1H-1,5-benzodiazepine has been shown to have anti-viral properties, with studies demonstrating its ability to inhibit the replication of herpes simplex virus.
Eigenschaften
CAS-Nummer |
5450-63-5 |
|---|---|
Produktname |
2,4-Diphenyl-1H-1,5-benzodiazepine |
Molekularformel |
C21H17ClN2 |
Molekulargewicht |
332.8 g/mol |
IUPAC-Name |
2,4-diphenyl-1H-1,5-benzodiazepine |
InChI |
InChI=1S/C21H16N2/c1-3-9-16(10-4-1)20-15-21(17-11-5-2-6-12-17)23-19-14-8-7-13-18(19)22-20/h1-15,22H |
InChI-Schlüssel |
PZRXQNCXDUBZHC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=CC=CC=C3N2)C4=CC=CC=C4 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=CC=CC=C3N2)C4=CC=CC=C4.Cl |
Andere CAS-Nummern |
5450-63-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[4-(1,3-Dioxolan-2-yl)phenyl]-1,3-dioxolane](/img/structure/B188148.png)


![octadecyl (2S)-5-amino-2-[[(2R)-2-aminopropanoyl]amino]-5-oxopentanoate;hydrochloride](/img/structure/B188152.png)



![2,3-Diphenylpyrido[3,2-f]quinoxaline](/img/structure/B188158.png)


